molecular formula C17H19NO3S B5776517 N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide

N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide

Cat. No. B5776517
M. Wt: 317.4 g/mol
InChI Key: BDJVVTJYBHJGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as DPTP, is a chemical compound that is widely used in scientific research for its potential therapeutic properties. It belongs to the class of phenylpropanoids and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer properties, this compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests a potential role for this compound in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This reduces the potential side effects associated with chemotherapy. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another direction is the exploration of its potential therapeutic properties in other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to investigate the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with thiophenol in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-13-8-9-15(16(12-13)21-2)18-17(19)10-11-22-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJVVTJYBHJGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCSC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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